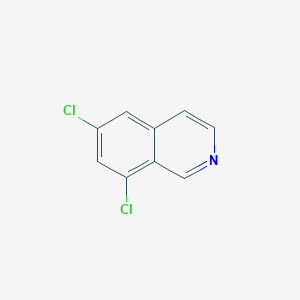

6,8-Dichloroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6,8-dichloroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-7-3-6-1-2-12-5-8(6)9(11)4-7/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHYGMRPWVGMCJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C(C=C(C=C21)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization Strategies for 6,8 Dichloroisoquinoline Scaffolds

Nucleophilic Aromatic Substitution Reactions of Chlorine Atoms

The chlorine atoms at the C6 and C8 positions of the isoquinoline (B145761) ring are anticipated to be susceptible to nucleophilic aromatic substitution (SNAr). While direct studies on 6,8-dichloroisoquinoline are scarce, the behavior of other dichloroisoquinoline isomers provides valuable insights. For instance, in 1,3-dichloroisoquinoline (B189448), the chlorine at the C1 position is significantly more reactive towards nucleophiles than the one at C3. psu.eduresearchgate.netrsc.org This differential reactivity is attributed to the electronic influence of the ring nitrogen.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Dichloroisoquinolines

| Dichloroisoquinoline Isomer | Nucleophile | Reagents/Conditions | Product | Reference |

| 1,3-Dichloroisoquinoline | Arylboronic Acid | Pd(PPh₃)₄ | 1-Aryl-3-chloroisoquinoline | psu.eduresearchgate.netrsc.org |

| 1,3-Dichloroisoquinoline | LiSCH₂Ph | DMF, 120 °C | 1-(Benzylthio)-3-chloroisoquinoline | psu.edu |

| 1,3-Dichloroisoquinoline | Adamantylalkylamines | - | Monoaminated product | researchgate.net |

| 1,6-Dichloroisoquinoline | Amines, Thiols, Alkoxides | - | Substituted isoquinolines |

This table presents data for related dichloroisoquinoline isomers to illustrate potential reactivity.

Electrophilic Functionalization at the Isoquinoline Ring

The presence of two electron-withdrawing chlorine atoms renders the this compound ring system electron-deficient and thus, relatively unreactive towards electrophilic substitution. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation would likely require harsh conditions.

When electrophilic substitution does occur, the position of attack will be directed by the existing substituents. In the case of this compound, the most probable sites for electrophilic attack would be the C5 and C7 positions, which are ortho and para to the activating nitrogen atom (considering the resonance structures of the protonated isoquinoline). However, the deactivating effect of the chlorine atoms will be a significant barrier to overcome.

Directed Ortho-Metalation and Related Transformations

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgbaranlab.orgorganic-chemistry.org In this strategy, a directing metalation group (DMG) guides a strong base, typically an organolithium reagent, to deprotonate an adjacent position, creating a lithiated intermediate that can be trapped with an electrophile. wikipedia.orgbaranlab.org

For this compound, the isoquinoline nitrogen itself can act as a directing group, potentially facilitating metalation at the C1 or C7 positions. The chlorine atoms could also influence the regioselectivity of the deprotonation. While there is no specific literature on the DoM of this compound, studies on other heterocyclic systems suggest this as a viable strategy for introducing substituents with high regiocontrol. rsc.orgimperial.ac.ukresearchgate.net Attempted lithiation at the 3-position of 1-aryl-3-chloroisoquinolines has been reported to be unsuccessful, leading to either deprotonation or complex reactivity. psu.eduresearchgate.net

Cycloaddition Reactions Involving this compound Derivatives

Isoquinoline and its derivatives are known to participate in various cycloaddition reactions, leading to the formation of complex polycyclic systems. nih.govnih.govacs.orgbohrium.comrsc.org These reactions can involve the isoquinoline ring acting as either a diene or a dienophile. One common example is the [3+2] cycloaddition of isoquinolinium ylides with dipolarophiles to yield pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. nih.gov

It is conceivable that this compound could be a substrate in such transformations. For instance, N-alkylation of this compound would generate the corresponding isoquinolinium salt, which upon treatment with a base, could form an ylide capable of undergoing cycloaddition. The electron-withdrawing nature of the chlorine atoms might influence the reactivity and stability of the ylide and the subsequent cycloaddition.

Functional Group Interconversions on this compound

Functional group interconversion (FGI) refers to the transformation of one functional group into another. vanderbilt.edufiveable.meflashcards.world For this compound, the primary functional groups are the chlorine atoms. These can be converted into a variety of other functionalities. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, could be employed to replace the chlorine atoms with carbon- or nitrogen-based substituents.

The differential reactivity of chlorine atoms in dichloroisoquinolines, as seen in the 1,3-isomer, suggests that sequential and regioselective functionalization could be achievable on the 6,8-dichloro scaffold as well. psu.eduresearchgate.netrsc.org This would allow for the synthesis of a diverse library of 6,8-disubstituted isoquinolines.

Formation of Fused Heterocyclic Systems from this compound Precursors

The this compound scaffold can serve as a valuable building block for the synthesis of more complex, fused heterocyclic systems. organic-chemistry.orgumich.edu This can be achieved through intramolecular cyclization reactions of appropriately derivatized 6,8-dichloroisoquinolines. For example, a substituent introduced at the C1 or C7 position via DoM could be designed to undergo a subsequent cyclization with one of the chlorine atoms or another introduced functional group.

Furthermore, cycloaddition reactions, as mentioned in section 3.4, are a direct route to fused systems. The resulting polycyclic structures could possess interesting photophysical or biological properties, making this compound a potentially important precursor in materials science and medicinal chemistry.

Computational and Theoretical Investigations of 6,8 Dichloroisoquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electronic structure, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It provides a good balance between accuracy and computational cost, making it a popular tool for studying a wide range of chemical systems. DFT calculations can determine molecular geometries, vibrational frequencies, and electronic properties such as the distribution of electron density and electrostatic potential.

For chloro-substituted quinolines, DFT studies have been instrumental in understanding how the presence and position of chlorine atoms affect the electronic properties of the entire molecule. For instance, a study on 6-chloroquinoline revealed that the chlorine substituent significantly alters the reactive nature of the quinoline (B57606) moiety dergipark.org.tr. DFT calculations, often employing the B3LYP functional with a basis set like 6-311++G(d,p), can elucidate the molecular electrostatic potential (MEP), which maps the electrostatic potential onto the electron density surface. The MEP is crucial for identifying regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for intermolecular interactions.

In a related compound, 5,7-dichloro-8-hydroxy-2-methylquinoline, DFT calculations have been used to analyze its reactive properties and compare them with pristine quinoline uantwerpen.be. Such studies provide valuable data on how multiple chlorine substituents influence the electronic landscape of the heterocyclic system. While specific values for 6,8-dichloroisoquinoline are not available, the principles derived from these studies on analogous molecules are directly applicable. The electron-withdrawing nature of the two chlorine atoms in this compound is expected to significantly impact its electronic distribution.

Table 1: Representative DFT-Calculated Properties for a Related Dichloro-quinoline Derivative

| Property | Value | Compound |

| HOMO-LUMO Gap | ~4.0 eV (estimated) | 5,7-dichloro-8-hydroxy-2-methylquinoline |

| Dipole Moment | Varies with conformation | Chloro-substituted quinolines |

Note: The data in this table is derived from studies on related compounds and serves as an illustrative example.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules wikipedia.org. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity) youtube.comrsc.org. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

For substituted quinolines and isoquinolines, FMO analysis can predict how different functional groups alter their reactivity. In the case of this compound, the two chlorine atoms, being electronegative, are expected to lower the energy of both the HOMO and LUMO. This effect is due to the inductive withdrawal of electron density from the aromatic system. A recent study on isoquinoline (B145761) derivatives designed for non-linear optics (NLO) applications demonstrated that the introduction of electron-withdrawing groups significantly lowers the HOMO-LUMO energy gap, thereby enhancing their reactivity and polarizability nih.gov.

The HOMO and LUMO energy levels for a series of isoquinoline derivatives have been calculated using DFT, showing a clear trend with different substituents nih.gov. For instance, the reference compound in that study had a HOMO-LUMO gap of 3.824 eV, which was reduced to 3.079 eV upon the addition of a strong electron-withdrawing group nih.gov. This suggests that this compound would likely have a lower HOMO-LUMO gap compared to unsubstituted isoquinoline, making it more susceptible to nucleophilic attack.

Table 2: Representative Frontier Molecular Orbital Energies for Substituted Isoquinolines

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Reference Isoquinoline Derivative (MPBIR) | -5.762 | -1.938 | 3.824 |

| Derivative with -CN and -NO2 (MPBID4) | -6.225 | -3.146 | 3.079 |

Source: Data extracted from a study on isoquinoline derivatives for NLO applications nih.gov. These values illustrate the effect of electron-withdrawing groups.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are invaluable for exploring how a molecule like this compound might interact with biological macromolecules, such as proteins or nucleic acids. These in silico methods are crucial in drug discovery and materials science.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex nih.gov. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them.

Numerous studies have employed molecular docking to investigate the potential of quinoline and isoquinoline derivatives as inhibitors of various enzymes and receptors nih.govsci-hub.senih.gov. For example, novel 7-chloroquinoline derivatives have been synthesized and docked into the active sites of shikimate kinase and hypoxanthine-guanine phosphoribosyltransferase to predict their antitubercular and antimalarial activities, respectively sci-hub.se. These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Table 3: Example of Molecular Docking Scores for Chloroquinoline Derivatives against HIV Reverse Transcriptase

| Compound | Docking Score (kcal/mol) |

| Compound 4 (a pyrimidine-quinoline hybrid) | -10.67 |

| Compound 5 (a pyrimidine-quinoline hybrid) | -10.38 |

| Rilpivirine (Standard Drug) | -8.56 |

Source: Data from a study on quinoline derivatives as HIV inhibitors nih.gov. This illustrates the range of binding affinities that can be observed.

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide detailed insights into the stability of a ligand-protein complex predicted by molecular docking mdpi.com. By simulating the complex in a solvated environment that mimics physiological conditions, one can observe the dynamics of the interactions and assess the stability of the ligand's binding pose.

MD simulations have been applied to study the interaction of quinoline-based compounds with various biological targets. For instance, after identifying potential anticancer agents through molecular docking, MD simulations were performed for 100 nanoseconds to explore the stability and dynamics of the ligand-protein complexes in an aqueous environment mdpi.com. Key metrics from MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein.

For a hypothetical complex of this compound with a target protein, an MD simulation would reveal how the ligand adapts its conformation within the binding site and how the protein structure responds to the ligand's presence. This can help to refine the binding mode and provide a more accurate estimation of the binding free energy.

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme nih.gov. Structure-based virtual screening utilizes molecular docking to screen large compound databases against a target protein.

The quinoline and isoquinoline scaffolds are frequently used in virtual screening campaigns due to their presence in many biologically active compounds and their favorable physicochemical properties nih.gov. For example, a virtual screening of a library of quinoline-based drugs was conducted to identify potential inhibitors for targets related to SARS-CoV-2 viral entry and replication nih.gov. Such studies demonstrate the power of virtual screening to rapidly identify promising lead compounds from vast chemical spaces.

The this compound scaffold could be used as a query in similarity-based virtual screening to find other compounds with similar properties. Alternatively, a library of compounds containing the this compound core could be screened against various biological targets to identify potential therapeutic applications. These in silico approaches are cost-effective and can significantly accelerate the process of drug discovery.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a molecule like this compound, QSAR can provide invaluable insights into how its specific structural features, particularly the chloro-substitutions, influence its biological profile. These models are instrumental in predicting the activity of untested compounds, thereby prioritizing synthetic efforts and reducing the reliance on extensive experimental screening.

The development of predictive QSAR models for compounds related to this compound involves a dataset of molecules with known biological activities against a specific target. Although studies focusing exclusively on this compound are not extensively documented, QSAR models for broader classes of isoquinoline and quinoline derivatives offer a strong foundation for understanding its potential activities.

These models are built using a variety of statistical methods, ranging from multiple linear regression (MLR) to more complex machine learning algorithms. The predictive power of a QSAR model is rigorously assessed through internal and external validation techniques. Key statistical parameters such as the squared correlation coefficient (r²), the cross-validated squared correlation coefficient (q²), and the predicted squared correlation coefficient (r²_pred) are used to evaluate the model's robustness and predictive capability.

For instance, in a QSAR study on a series of pyrimido-isoquinolin-quinone derivatives with antibacterial activity, the inclusion of halogen atoms was found to significantly impact their biological effect. A 3D-QSAR study on these compounds yielded robust statistical models, with a Comparative Molecular Field Analysis (CoMFA) model showing a q² of 0.660 and an r² of 0.938, and a Comparative Molecular Similarity Indices Analysis (CoMSIA) model with a q² of 0.596 and an r² of 0.895 nih.gov. The models indicated that the size and position of halogen substituents are critical for activity, with a chlorine atom at the ortho position of a phenyl ring demonstrating a different effect compared to a bromine atom nih.gov. Such findings are crucial for inferring how the chlorine atoms at the 6 and 8 positions of the isoquinoline ring in this compound might influence its biological activity.

The following table summarizes the statistical parameters from a representative QSAR study on isoquinoline derivatives, illustrating the robustness of the developed models.

| Model | q² | r² | SEE | F |

| CoMFA | 0.660 | 0.938 | 0.286 | 48.017 |

| CoMSIA | 0.596 | 0.895 | 0.312 | 27.276 |

| N = Optimum number of components; q² = cross-validation coefficient; r² = regression coefficient; SEE = standard error of estimation; F = Fisher coefficient. | ||||

| (Data sourced from a 3D-QSAR study on pyrimido-isoquinolin-quinone derivatives) nih.gov. |

QSAR modeling can be broadly categorized into ligand-based and structure-based approaches. The choice between these methods is often dictated by the availability of structural information for the biological target.

Ligand-Based QSAR: This approach is employed when the three-dimensional structure of the target receptor is unknown. It relies on the principle that compounds with similar structures are likely to exhibit similar biological activities. Ligand-based methods involve aligning a set of active molecules and deriving a pharmacophore model, which represents the essential steric and electronic features required for biological activity.

Various molecular descriptors are calculated for each compound in the dataset. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, connectivity indices, etc.

3D descriptors: Steric and electronic fields (used in CoMFA and CoMSIA).

For a compound like this compound, descriptors that capture the electronic influence of the chlorine atoms, such as electrostatic potential and partial charges, would be particularly important. In a study on isoquinoline derivatives with inhibitory activity against the AKR1C3 enzyme, Molecular Representation of Structure-Property Relationships (MoRSE) descriptors were used to build a QSAR model japsonline.comjapsonline.com. These descriptors encode information about the 3D structure of the molecule. The developed model showed good statistical validation, indicating its robustness and potential applicability to predict the activity of new isoquinoline derivatives japsonline.com.

Structure-Based QSAR: When the 3D structure of the biological target is available, typically from X-ray crystallography or NMR spectroscopy, structure-based QSAR can be performed. This approach, often coupled with molecular docking, provides a more detailed understanding of the ligand-receptor interactions.

In this method, the compounds in the dataset are docked into the active site of the target protein. The calculated binding energies and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) are then used as descriptors in the QSAR model. This allows for a direct correlation between the binding affinity of a compound and its structural features. For this compound, the chlorine atoms could potentially form halogen bonds with the receptor, a type of interaction that is increasingly recognized for its importance in drug-receptor binding.

A combined 3D-QSAR modeling and molecular docking study on quinoline derivatives as P-selectin inhibitors resulted in satisfactory CoMFA and CoMSIA models, which were used to interpret the structure-activity relationship in conjunction with the docking results nih.gov. The contour maps generated from these models provided a visual representation of the regions where steric bulk or specific electronic properties would enhance or diminish the biological activity nih.gov.

The table below presents a comparison of ligand-based and structure-based QSAR approaches, highlighting their key characteristics.

| Feature | Ligand-Based QSAR | Structure-Based QSAR |

| Requirement | A set of active compounds with known biological activities. | 3D structure of the biological target. |

| Principle | Similar structures exhibit similar activities. | Biological activity is correlated with ligand-receptor interactions. |

| Methodology | Molecular alignment, pharmacophore modeling, calculation of molecular descriptors. | Molecular docking, calculation of binding energies and interaction descriptors. |

| Key Descriptors | Topological, electronic, steric, and thermodynamic properties. | Docking scores, interaction energies (H-bond, hydrophobic, halogen bond). |

| Application | When the target structure is unknown. | When the target structure is known, for rational drug design. |

Biological Activity Profiling and Mechanistic Elucidation of 6,8 Dichloroisoquinoline Derivatives

In Vitro Studies on Enzyme Inhibition by 6,8-Dichloroisoquinoline Analogs

Derivatives of the this compound scaffold have been investigated for their potential to interact with and inhibit various enzymes, indicating their potential as therapeutic agents.

Kinase Inhibitory Activities

While specific data on the kinase inhibitory profile of this compound is limited, the broader class of isoquinoline (B145761) derivatives has been extensively studied as kinase inhibitors. nih.goved.ac.uk Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer. ed.ac.uk The substitution pattern on the isoquinoline ring is critical for the potency and selectivity of kinase inhibition. For instance, certain 6-substituted isoquinoline derivatives have been explored as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK-I), a target for cardiovascular disorders. Although detailed inhibitory concentrations for a 6,8-dichloro substitution pattern are not widely reported, the general activity of related compounds suggests that this scaffold could be a starting point for the design of novel kinase inhibitors.

Phospholipase D Inhibition

Phospholipase D (PLD) enzymes are involved in cell signaling, membrane trafficking, and cytoskeletal organization. Their inhibition is a potential therapeutic strategy for cancer and other diseases. nih.gov Studies on isoquinoline-based compounds have revealed their potential as PLD inhibitors. For example, a 2-quinoline amide derivative demonstrated potent and selective inhibition of PLD2 with an IC50 of 90 nM and over 20-fold selectivity against PLD1. While this highlights the potential of the quinoline (B57606) scaffold, specific inhibitory data for this compound derivatives against PLD isoforms are not yet available. Further screening of dichlorinated isoquinolines could reveal novel PLD inhibitors. nih.gov

Other Enzyme Target Modulations

Beyond kinases and phospholipases, isoquinoline derivatives have been shown to modulate the activity of other important enzymes. For instance, certain quinoline-based compounds have been identified as inhibitors of DNA methyltransferases, enzymes that play a crucial role in epigenetic regulation and are often dysregulated in cancer. nih.gov Additionally, studies on 6,7-dichloro-5,8-quinolinedione, a related dichlorinated scaffold, have shown that these compounds can act as substrates for the NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme, suggesting a role in cellular redox cycling. mdpi.com Quaternary isoquinoline alkaloids have also been found to inhibit soluble epoxide hydrolase, an enzyme involved in inflammation and blood pressure regulation. mdpi.com Furthermore, some 3,4-dihydro-1-isoquinolinamine derivatives have been identified as inhibitors of nitric oxide synthase (NOS). nih.gov These findings suggest that the this compound core could be a versatile scaffold for targeting a range of enzymes.

Investigating Cellular Pathway Modulation (In Vitro Cell-Based Assays)

The enzymatic inhibitory activities of this compound derivatives translate into measurable effects on cellular pathways, as demonstrated in various in vitro cell-based assays.

Anti-Proliferative Activities in Cancer Cell Lines

A significant body of research has focused on the anti-proliferative effects of isoquinoline and quinoline derivatives in various cancer cell lines. nih.govrsc.orgmdpi.com The cytotoxic effects of these compounds are often attributed to their ability to induce cell cycle arrest and apoptosis. nih.gov

Substituted isoquinolinequinones, which share a core structure with derivatives of this compound, have demonstrated notable anti-proliferative activity. For example, phenylaminoisoquinolinequinones, synthesized from a related isoquinoline-5,8-quinone precursor, exhibited moderate to high in vitro anti-proliferative activity against human gastric (AGS), lung (SK-MES-1), and bladder (J82) cancer cell lines, with some compounds showing submicromolar IC50 values. nih.gov Another study on chloroisoquinolinediones, prepared from 6,7-dichloroisoquinoline-5,8-dione, also reported significant cytotoxic potential against several cancer cell lines. nih.gov

The following table summarizes the anti-proliferative activity of some substituted isoquinolinequinone derivatives, highlighting the potential of this class of compounds.

| Compound | Substitution | Cell Line | IC50 (µM) |

| Phenylaminoisoquinolinequinone 3b | 6-(4-methylphenyl)amino | AGS | 0.87 |

| SK-MES-1 | 0.91 | ||

| J82 | 1.12 | ||

| Phenylaminoisoquinolinequinone 4b | 6-(4-methoxyphenyl)amino | AGS | 0.65 |

| SK-MES-1 | 0.73 | ||

| J82 | 0.88 | ||

| Phenylaminoisoquinolinequinone 7b | 6,7-bis(4-methylphenyl)amino | AGS | 0.54 |

| SK-MES-1 | 0.62 | ||

| J82 | 0.75 | ||

| Phenylaminoisoquinolinequinone 5a | 7-bromo-6-phenylamino | AGS | 0.48 |

| SK-MES-1 | 0.55 | ||

| J82 | 0.69 |

Data sourced from a study on phenylaminoisoquinolinequinones. nih.gov

Anti-Inflammatory Mechanisms in Cellular Models

Isoquinoline alkaloids have been recognized for their anti-inflammatory properties. nih.gov These effects are often mediated through the modulation of key inflammatory signaling pathways. A primary mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response. nih.gov The NF-κB pathway controls the expression of numerous pro-inflammatory genes, including those encoding cytokines and chemokines. nih.gov

In various cellular models, isoquinoline derivatives have been shown to suppress the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.gov This inhibition of cytokine release is a key indicator of anti-inflammatory activity. While direct studies on this compound are scarce, the well-documented anti-inflammatory effects of the broader isoquinoline class suggest that this specific dichlorinated derivative warrants investigation for its potential to modulate inflammatory pathways.

Anti-Microbial Effects in Pathogen Cultures

Derivatives of the quinoline and isoquinoline scaffold have demonstrated notable anti-microbial properties against a range of pathogenic bacteria. While research specifically isolating the effects of this compound is limited, studies on structurally related chlorinated quinoline compounds provide significant insights into their potential antibacterial action. For instance, halogenated derivatives of 8-hydroxyquinoline (B1678124), a related heterocyclic compound, have been evaluated for their efficacy against various bacterial strains.

The anti-bacterial activity of these compounds is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a bacterium. Dichloro-substituted quinolines, such as 5,7-dichloro-8-hydroxyquinoline, have shown potent activity against Gram-positive bacteria like Staphylococcus aureus. mdpi.comnih.gov This activity is believed to be influenced by the position and nature of the halogen substituents on the quinoline ring system. nih.gov The presence of a cytoplasmic membrane in Gram-negative bacteria can sometimes present a barrier, leading to differential activity between Gram-positive and Gram-negative strains. semanticscholar.org

The data below summarizes the antimicrobial activity of representative chlorinated quinoline derivatives against pathogenic bacteria.

| Compound | Bacterial Strain | Activity (MIC in µM) | Reference |

|---|---|---|---|

| 5,7-dichloro-8-hydroxyquinoline | Staphylococcus aureus | 18.69 – 74.75 | nih.gov |

| Cloxyquin (5-Chloro-8-hydroxyquinoline) | Staphylococcus aureus | ≤5.58 – 44.55 | mdpi.com |

| 8-hydroxyquinoline | Gram-positive bacteria | 3.44 – 13.78 | nih.gov |

Antiviral Activities in Cell Culture Models

The isoquinoline core is a key structural motif in a number of compounds investigated for antiviral properties. Research into derivatives has revealed promising inhibitory profiles against a variety of viruses in cell-based assays. These studies are crucial for identifying hit compounds that can be optimized for future therapeutic development.

For example, novel quinoline-based compounds have been synthesized and evaluated for their activity against SARS-CoV-2. nih.gov In cell culture-based infection models, certain quinoline derivatives demonstrated significant inhibitory effects, with EC₅₀ values (the concentration required to achieve 50% of the maximum effect) in the low micromolar range, comparable to or exceeding that of reference drugs like chloroquine. nih.gov Similarly, various isoquinolone derivatives have been identified as effective inhibitors of influenza A and B viruses in Madin-Darby Canine Kidney (MDCK) cell cultures, with some compounds showing EC₅₀ values in the sub-micromolar range. mdpi.com The mechanism of action for these antiviral effects can involve interference with multiple stages of the viral life cycle, including entry and replication. mdpi.commdpi.com

The table below presents findings on the antiviral activity of select quinoline and isoquinoline derivatives in cell culture models.

| Compound Class | Virus | Cell Line | Activity (EC₅₀ in µM) | Reference |

|---|---|---|---|---|

| Quinoline Derivative | SARS-CoV-2 | Caco-2 / Vero 76 | 1.5 ± 1.0 | nih.gov |

| Isoquinolone Derivative (Compound 1) | Influenza A (PR8) | MDCK | 0.2 - 0.6 | mdpi.com |

| Isoquinolone Derivative (Compound 1) | Influenza B (Lee) | MDCK | 0.2 - 0.6 | mdpi.com |

| Chloroquine (Reference) | SARS-CoV-2 | Caco-2 / Vero 76 | 3.1 ± 2.7 | nih.gov |

Identification and Validation of Molecular Targets

Identifying the specific molecular targets of this compound and its derivatives is fundamental to understanding their biological effects. The isoquinoline scaffold is known to interact with a diverse array of proteins, and substitutions on the ring structure can confer specificity for particular targets.

One major class of targets for isoquinoline derivatives are protein kinases. For instance, certain isoquinoline-tethered quinazoline (B50416) derivatives have been developed as potent and selective inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2), a receptor tyrosine kinase implicated in breast cancer. nih.gov These compounds demonstrated greater inhibitory activity against HER2 compared to the Epidermal Growth Factor Receptor (EGFR), highlighting the potential for developing highly selective kinase inhibitors. nih.gov Another critical kinase target is Rho-kinase, which is involved in cellular contraction and motility; substituted isoquinoline and isoquinolinone derivatives have been designed as inhibitors of this enzyme. google.com

Beyond kinases, protein tyrosine phosphatases (PTPs) have also been identified as targets. Specific isoquinoline alkaloids isolated from marine fungi have shown selective inhibitory activity against the PTP known as CD45, which plays a role in immune cell signaling. nih.gov In the context of infectious diseases, various enzymes essential for pathogen survival are targeted by isoquinoline derivatives. These include viral enzymes like HIV-1 reverse transcriptase and enzymes within the Plasmodium parasite responsible for malaria, such as plasmepsins and falcipains. nih.govnih.gov Furthermore, studies on other dichlorinated heterocyclic compounds have identified G protein alpha subunits (Gα) as high-affinity targets, suggesting a potential impact on G protein-coupled receptor (GPCR) signaling pathways. nih.gov

Mechanistic Studies of Biological Effects (In Vitro and Cell-Based)

The interaction of isoquinoline derivatives with specific receptors is a key aspect of their mechanism of action. Receptor binding assays are employed to quantify the affinity of a compound for its target, typically expressed as an inhibition constant (Kᵢ) or an IC₅₀ value.

A notable example involves a series of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives that were evaluated for their affinity to the phencyclidine (PCP) binding site within the ion channel of the N-methyl-D-aspartate (NMDA) receptor complex. nih.gov The NMDA receptor is a crucial ionotropic receptor in the central nervous system. In these studies, specific substitutions on the isoquinoline and aryl rings were found to significantly influence binding affinity. The (S)-enantiomer of an 8-methyl-1-(2-methylphenyl)-1,2,3,4-tetrahydroisoquinoline derivative displayed particularly high affinity, with a Kᵢ value in the nanomolar range, and was nearly 90 times more potent than its corresponding (R)-enantiomer, demonstrating significant stereoselectivity. nih.gov

The data below details the binding affinity of a representative tetrahydroisoquinoline derivative.

| Compound | Receptor Site | Binding Affinity (Kᵢ in µM) | Reference |

|---|---|---|---|

| (S)-8-methyl-1-(2-methylphenyl)-1,2,3,4-tetrahydroisoquinoline | NMDA Receptor (PCP site) | 0.0374 | nih.gov |

| (R)-8-methyl-1-(2-methylphenyl)-1,2,3,4-tetrahydroisoquinoline | NMDA Receptor (PCP site) | ~3.37 | nih.gov |

The modulation of protein tyrosine phosphorylation is a critical mechanism by which signaling pathways are controlled. Isoquinoline and quinazoline derivatives have been extensively studied as inhibitors of protein tyrosine kinases, the enzymes responsible for adding phosphate (B84403) groups to tyrosine residues. By inhibiting these kinases, such compounds effectively attenuate protein tyrosine phosphorylation, thereby disrupting downstream signaling events.

A key target in cancer therapy is the receptor tyrosine kinase HER2. Isoquinoline-based derivatives have been shown to potently inhibit HER2 kinase activity and, consequently, its autophosphorylation at the cellular level. nih.gov The representative compound 14f from one study demonstrated more potent inhibition of HER2 phosphorylation than the established drug lapatinib. nih.gov The development of such compounds focuses on achieving high selectivity for the target kinase (e.g., HER2) over others (e.g., EGFR) to minimize off-target effects. nih.gov The broader class of quinazoline-based compounds, which share structural similarities, are well-established as tyrosine kinase inhibitors, targeting receptors like EGFR and playing a significant role in cancer therapy. mdpi.comresearchgate.net

The table below presents the inhibitory activity of representative isoquinoline derivatives against a key protein tyrosine kinase.

| Compound Class | Target Kinase | Cell Line | Inhibitory Activity (IC₅₀ in nM) | Reference |

|---|---|---|---|---|

| Isoquinoline derivative (14a) | HER2 | SKBR3 | 103 | nih.gov |

| Isoquinoline derivative (14f) | HER2 | SKBR3 | 158 | nih.gov |

| Lapatinib (Reference) | HER2 | SKBR3 | 70 | nih.gov |

Derivatives of isoquinoline have been shown to modulate several key signal transduction pathways that are integral to cellular processes such as proliferation, inflammation, and survival. Their ability to interfere with these cascades is central to their observed biological activities.

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway, which includes ERK, JNK, and p38 kinases, is a frequent target of isoquinoline compounds. Berberine, an isoquinoline alkaloid, has been shown to affect the MAPK pathway. mdpi.comnih.gov Another derivative, Di(isoquinolin-1-yl) sulfane (DIQS), was found to inhibit the phosphorylation of p38 and JNK, suggesting it attenuates hyperpigmentation by interfering with MAPK signaling. mdpi.com In other contexts, isoquinoline alkaloids from Coptis japonica were found to stimulate myoblast differentiation by activating the p38 MAP kinase and Akt signaling pathways, demonstrating that modulation can be either inhibitory or stimulatory depending on the compound and cellular context. nih.gov

Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB pathway is a master regulator of inflammation and immune responses. Several isoquinoline and quinoline alkaloids have been reported to exert their antiviral and anti-inflammatory effects by interfering with this pathway. mdpi.com Berberine, for example, can inhibit NF-κB signaling, which restricts viral replication. mdpi.com Specific 6,7-dihydroxy-3,4-dihydroisoquinolines have demonstrated an inhibitory effect on both the canonical and non-canonical NF-κB pathways. semanticscholar.org This inhibition can occur through various mechanisms, including preventing the degradation of the inhibitor of NF-κB (IκBα), which keeps NF-κB dimers sequestered in the cytoplasm. nih.gov

Structure Activity Relationship Sar Studies Centered on 6,8 Dichloroisoquinoline Analogs

Impact of Halogenation Pattern on Biological Activity

The presence and positioning of halogen atoms on the isoquinoline (B145761) ring are critical determinants of biological activity. Halogens influence the molecule's lipophilicity, electronic distribution, and metabolic stability, thereby affecting its interaction with biological targets.

Research on related halogenated quinolines and isoquinolines has demonstrated that the specific pattern of halogen substitution significantly impacts their therapeutic properties, including anticancer and antiviral activities. acs.orgmdpi.com For instance, studies on 8-hydroxyquinoline (B1678124) derivatives revealed that the introduction of halogens can increase lipophilicity, which in some cases correlates with enhanced cytotoxicity against cancer cell lines. mdpi.com

The substitution pattern also dictates the potential for further chemical modification. The reactivity of the carbon-chlorine bonds in dichloroisoquinolines can be exploited for selective cross-coupling reactions, allowing for the introduction of diverse functionalities at specific positions. psu.edu For example, in 1,3-dichloroisoquinoline (B189448), the chlorine at the 1-position is more reactive to certain coupling reactions than the chlorine at the 3-position. psu.eduscispace.com This differential reactivity, governed by the electronic environment of the heterocyclic ring, is a key consideration in the synthesis of new analogs.

The biological halogenation of isoquinolines is also a field of growing interest. The discovery of fungal halogenases capable of site-selective chlorination of isoquinoline scaffolds opens up possibilities for the biocatalytic synthesis of novel halogenated derivatives with unique biological profiles. nih.gov

Table 1: Illustrative Impact of Halogen Substitution on Biological Activity of Quinoline (B57606)/Isoquinoline Analogs

| Parent Scaffold | Halogen Substitution | Observed Effect on Biological Activity | Reference |

| 8-Hydroxyquinoline | 5,7-Dichloro | Enhanced antibacterial and antifungal activity | mdpi.com |

| Quinoline | 6,7-Dichloro | Basis for quinolinedione derivatives with potential anticancer activity | jst.go.jp |

| Isoquinoline | 1,3-Dichloro | Precursor for derivatives with potential HIV-1 integrase inhibitory activity | researchgate.net |

| 8-Hydroxyquinoline | Di- and tri-substituted haloanilides | Increased antiviral activity against H5N1 with increasing lipophilicity | mdpi.com |

This table provides illustrative examples from related quinoline and isoquinoline series to highlight the general principles of how halogenation patterns can influence biological outcomes, as specific SAR data for 6,8-dichloroisoquinoline analogs is not extensively published.

Substituent Effects on Isoquinoline Core Activity

Beyond the core halogenation, the introduction of other substituents onto the isoquinoline ring system allows for the fine-tuning of pharmacological properties. The nature, size, and position of these substituents can dramatically alter a compound's affinity, selectivity, and efficacy for a given biological target. ontosight.aidiva-portal.org

In studies of quinoline and isoquinoline-based 5-HT3 receptor ligands, the addition of amine functionalities and the specific placement of these groups were shown to have a profound impact on receptor affinity. nih.govacs.org For example, the position of an aniline (B41778) moiety on the quinoline scaffold could change the binding affinity by orders of magnitude. acs.org

Similarly, in the development of kinase inhibitors, substituents on a related quinazoline (B50416) scaffold were critical for achieving selectivity. scispace.comrsc.org Modifications at various positions around the heterocyclic core allowed for the segregation of activity against different targets, demonstrating that even subtle changes can exploit differences in the binding pockets of related proteins. scispace.comrsc.org

For this compound analogs, key positions for substitution would include the remaining open positions on the benzene (B151609) ring (positions 5 and 7) and the heterocyclic ring (positions 1, 3, and 4). Substituents could be chosen to modulate:

Electronic Properties: Introducing electron-donating or electron-withdrawing groups to alter the pKa of the isoquinoline nitrogen and the reactivity of the scaffold.

Steric Bulk: Introducing larger or smaller groups to probe the size and shape of the target's binding pocket.

Hydrogen Bonding Capacity: Adding hydrogen bond donors and acceptors to form specific interactions with the target protein and enhance binding affinity.

Pharmacophore Development and Optimization based on this compound

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. d-nb.info Developing a pharmacophore model based on this compound would be a crucial step in discovering and optimizing new ligands. scirp.org

The process typically involves:

Feature Identification: The 6,8-dichloro-substituted benzene portion of the molecule would likely contribute to hydrophobic and aromatic interactions. The isoquinoline nitrogen can act as a hydrogen bond acceptor. nih.gov

Model Generation: Using a set of active and inactive analogs, a 3D pharmacophore model can be generated. This model would define the spatial relationships between key features like hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings. d-nb.infoscirp.org

Virtual Screening and Optimization: The generated pharmacophore can be used as a 3D query to screen large chemical databases for new, structurally diverse molecules that fit the model. scirp.org For example, a pharmacophore model derived from 1,3-dichloroisoquinoline derivatives has been used to identify potential HIV-1 integrase inhibitors. researchgate.net The initial hits can then be synthesized and tested, and the results used to refine the pharmacophore model in an iterative process.

A hypothetical pharmacophore model for a this compound analog might include:

Two hydrophobic/aromatic features corresponding to the chlorinated benzene ring.

A hydrogen bond acceptor feature at the isoquinoline nitrogen.

Additional features (e.g., hydrogen bond donors, charged groups) based on substituents added to the core structure to enhance affinity and selectivity.

Stereochemical Influences on Biological Response

The introduction of chiral centers into analogs of this compound can have a profound effect on their interaction with biological targets, which are themselves chiral. Different stereoisomers of a molecule can exhibit vastly different potencies, efficacies, and even pharmacological activities.

For instance, the synthesis of tetrahydroisoquinoline (THIQ) derivatives from a 7,8-dichloroisoquinoline (B1367131) precursor for use as enzyme inhibitors resulted in the creation of a new stereocenter at the C-4 position. nih.gov The resulting products were a mixture of diastereomers, each potentially having a different biological profile due to the distinct three-dimensional arrangement of atoms. nih.gov

Similarly, studies on hexahydroimidazo[1,5-b]isoquinoline scaffolds have shown that the stereochemistry of the ring system is a critical factor in determining biological activity. researchgate.net The specific stereoselective synthesis of these scaffolds was necessary to achieve the desired partial agonist activity at the glucocorticoid receptor. researchgate.net Therefore, when designing new analogs of this compound that involve saturation of the heterocyclic ring or the addition of chiral substituents, controlling the stereochemistry is paramount for optimizing the biological response.

Design Strategies for Enhanced Selectivity and Potency

Achieving high potency and selectivity for the desired biological target while minimizing off-target effects is the ultimate goal of lead optimization. Several rational design strategies can be employed for analogs of this compound. nih.gov

Structure-Based Design: If the 3D structure of the biological target is known, computational docking can be used to predict how analogs of this compound bind. This allows for the rational design of substituents that can form specific, favorable interactions (e.g., hydrogen bonds, salt bridges) with amino acid residues in the active site, thereby increasing potency. nih.gov

Exploiting Subtle Binding Pocket Differences: To enhance selectivity between related targets (e.g., different kinase isoforms), one can design substituents that exploit subtle differences in the shape, size, or amino acid composition of their binding pockets. For example, introducing a bulky group at a position where the desired target has a larger pocket than off-targets can confer selectivity. scispace.comrsc.org

Modulating Physicochemical Properties: Altering properties such as lipophilicity and pKa through substituent modification can improve pharmacokinetic properties and target engagement. The strategic placement of polar groups can enhance solubility, while fine-tuning lipophilicity can optimize cell permeability and target residence time.

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres—substituents that retain the essential biological activity but may alter physicochemical properties—is a common strategy. For example, a carboxylic acid group could be replaced with a tetrazole to maintain a similar acidic pKa but with different steric and metabolic properties.

By combining these strategies, researchers can systematically refine the this compound scaffold to develop highly potent and selective drug candidates.

Advanced Characterization Techniques in 6,8 Dichloroisoquinoline Research

High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of 6,8-Dichloroisoquinoline. It provides highly accurate mass measurements, which are essential for determining the elemental composition of the molecule and its fragments. nih.govijpras.com HRMS instruments like Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) can measure mass-to-charge ratios (m/z) with precision in the parts-per-million (ppm) range. ijpras.comnih.gov

For this compound (C₉H₅Cl₂N), HRMS can confirm the molecular formula by matching the experimentally measured mass of the molecular ion to its calculated exact mass. The presence of two chlorine atoms creates a characteristic isotopic pattern due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, providing further confidence in the structural assignment.

In metabolic studies, HRMS coupled with liquid chromatography (LC-HRMS) is indispensable for identifying potential biotransformation products of this compound. pharmaron.comufz.de This technique allows for the detection and structural elucidation of metabolites in complex biological matrices. researchgate.net By comparing the mass spectra of the parent compound with its metabolites, researchers can identify metabolic pathways, such as oxidation or conjugation. The high mass accuracy of HRMS helps distinguish between isobaric metabolites, which have the same nominal mass but different elemental compositions. ijpras.com Tandem mass spectrometry (MS/MS) experiments on HRMS platforms further aid in structural confirmation by providing detailed fragmentation patterns of the metabolites. nih.gov

Table 1: HRMS Data for this compound

| Parameter | Description |

|---|---|

| Molecular Formula | C₉H₅Cl₂N |

| Calculated Exact Mass | 196.9850 (for C₉H₅³⁵Cl₂N) |

| Key Isotopic Peaks | [M]+, [M+2]+, [M+4]+ |

| Instrumentation | TOF, Orbitrap, Q-TOF, FT-ICR ijpras.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules like this compound. mmu.ac.ukomicsonline.org One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of the atoms in the molecule. beilstein-journals.org

The ¹H NMR spectrum of this compound would show distinct signals for each of the aromatic protons, with their chemical shifts and coupling constants revealing their connectivity and spatial relationships. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom, including those bearing chlorine substituents. arkat-usa.org

Two-dimensional (2D) NMR techniques are employed for more complex structural assignments. omicsonline.orgresearchgate.net Experiments like Correlation Spectroscopy (COSY) establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly crucial as it reveals long-range correlations between protons and carbons (typically over two to three bonds), helping to piece together the entire molecular framework and confirm the substitution pattern of the chlorine atoms on the isoquinoline (B145761) ring. omicsonline.orgarkat-usa.org

While the rigid aromatic structure of this compound limits its conformational flexibility, NMR can be used for conformational analysis in more flexible derivatives. auremn.org.br Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about through-space proximity of protons, which is vital for determining the preferred conformation of substituents attached to the isoquinoline core. mestrelab.com

Table 2: Predicted NMR Data Ranges for Aromatic Protons in Dichloro-substituted Isoquinolines

| Nucleus | Technique | Predicted Chemical Shift (δ) Range (ppm) | Information Provided |

|---|---|---|---|

| ¹H | 1D NMR | 7.0 - 9.5 | Electronic environment and neighboring protons |

| ¹³C | 1D NMR | 120 - 155 | Carbon skeleton, effect of substituents |

| ¹H-¹H | COSY | N/A | Connectivity of protons |

| ¹H-¹³C | HSQC/HMBC | N/A | Connectivity between protons and carbons omicsonline.org |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide valuable information about the functional groups and electronic properties of this compound.

Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of this compound is characterized by specific absorption bands that correspond to its structural features. Key absorptions include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹. vscht.czlumenlearning.com

Aromatic C=C and C=N ring stretching: These appear in the 1600-1400 cm⁻¹ region. lumenlearning.comlibretexts.org

C-Cl stretching: Strong absorptions in the fingerprint region, generally between 850-550 cm⁻¹, which can help confirm the presence of the chlorine substituents.

C-H out-of-plane ("oop") bending: Found in the 900-675 cm⁻¹ range, the pattern of which can sometimes give clues about the substitution pattern on the aromatic ring. lumenlearning.com

Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within the molecule. researchgate.net The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or cyclohexane, would show characteristic absorption bands corresponding to π → π* transitions within the aromatic isoquinoline system. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the electronic structure of the molecule. researchgate.net

Table 3: Characteristic Spectroscopic Data for this compound

| Technique | Region/Wavelength | Interpretation |

|---|---|---|

| IR | 3100-3000 cm⁻¹ | Aromatic C-H stretch lumenlearning.com |

| IR | 1600-1400 cm⁻¹ | Aromatic C=C/C=N ring stretch lumenlearning.com |

| IR | 850-550 cm⁻¹ | C-Cl stretch |

| UV-Vis | ~220-350 nm | π → π* electronic transitions |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.govnih.gov This technique provides unambiguous proof of the molecular structure of this compound, assuming a suitable single crystal can be grown. nih.gov

The process involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov This pattern is used to calculate an electron density map, from which the positions of individual atoms can be determined with very high precision. nih.gov The data obtained from X-ray crystallography includes:

Bond lengths and angles: Precise measurements that confirm the geometry of the isoquinoline ring and the positions of the chlorine atoms.

Molecular conformation: The exact spatial orientation of the atoms in the crystal lattice.

Crystal packing: Information on how the molecules are arranged in the unit cell, including any intermolecular interactions such as π-stacking. mu.edu.tr

This detailed structural information is invaluable for understanding the molecule's physical properties and for computational modeling studies. up.ac.za

Table 4: Information Obtained from X-ray Crystallography

| Parameter | Significance |

|---|---|

| Unit Cell Dimensions | Defines the size and shape of the repeating crystal lattice unit. libretexts.org |

| Space Group | Describes the symmetry elements within the crystal. nih.govmu.edu.tr |

| Atomic Coordinates | Provides the precise 3D location of each atom. |

| Bond Lengths/Angles | Confirms connectivity and molecular geometry. |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for the separation and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods.

High-Performance Liquid Chromatography (HPLC) is widely used to determine the purity of this compound samples and to separate it from isomers or reaction byproducts. researchgate.net A typical method would involve:

Stationary Phase: A reverse-phase column, such as a C18 column.

Mobile Phase: A mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, often run in a gradient mode.

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm) is common.

The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis. nih.gov

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another powerful technique for analyzing volatile compounds like this compound. It provides excellent separation efficiency and allows for both qualitative and quantitative analysis. The mass spectrometer detector provides structural information, confirming the identity of the peak.

Table 5: Common Chromatographic Methods for Analysis

| Technique | Typical Stationary Phase | Typical Detector | Application |

|---|---|---|---|

| HPLC | C18 (Reverse-Phase) | UV-Vis | Purity assessment, separation from non-volatile impurities |

| GC | Phenyl-methylpolysiloxane | Flame Ionization (FID), Mass Spectrometry (MS) | Purity assessment, separation of volatile isomers |

Emerging Research Frontiers and Future Directions for 6,8 Dichloroisoquinoline

Application of 6,8-Dichloroisoquinoline in Fragment-Based Drug Design

Fragment-Based Drug Design (FBDD) has become a powerful strategy in medicinal chemistry for identifying lead compounds. This approach uses small, low-molecular-weight molecules, or "fragments," that bind to biological targets with high efficiency. The this compound core is an ideal candidate for inclusion in fragment libraries due to its structural and chemical characteristics.

The isoquinoline (B145761) scaffold itself is a well-established "privileged structure" found in numerous bioactive compounds. mdpi.com The addition of chlorine atoms at the 6 and 8 positions provides specific vectors for interaction and points for synthetic elaboration. These halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity and selectivity to a target protein.

In a typical FBDD campaign, a library of fragments is screened against a target protein. Once a fragment like this compound is identified as a "hit," its binding mode is determined, often through X-ray crystallography. The next step involves growing the fragment into a more potent, lead-like molecule. The chlorine atoms on the this compound ring can serve as synthetic handles, allowing medicinal chemists to introduce new functional groups to probe and occupy adjacent pockets of the protein's binding site. This iterative process of design, synthesis, and testing can lead to the rapid development of highly potent and selective drug candidates. researchgate.net For instance, a strategy of "merging by design" could combine this compound with another fragment found to bind nearby, creating a single, more potent molecule. researchgate.net

| Feature | Relevance in FBDD |

| Low Molecular Weight | Adheres to the "Rule of Three" for optimal fragment properties. |

| Isoquinoline Core | A known privileged scaffold in medicinal chemistry. mdpi.com |

| Chlorine Substituents | Act as potential halogen bond donors and synthetic handles for fragment growth. |

| Structural Rigidity | Reduces the entropic penalty upon binding to a target. |

Development of this compound as Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. These small molecules are designed to interact with a specific protein or pathway, allowing researchers to study its function in a cellular or organismal context. The this compound scaffold offers a promising foundation for the development of novel chemical probes.

A key feature of a chemical probe is its ability to be detected. The isoquinoline ring system can be chemically modified to incorporate fluorescent tags or other reporter groups. For example, building on the known use of 8-hydroxyquinoline (B1678124) derivatives as fluorescent chemosensors, the this compound core could be functionalized to create probes that report on specific cellular events or ion concentrations. ddugu.ac.in

Furthermore, the chlorine atoms can be exploited to attach photo-affinity labels or "clickable" alkyne/azide handles. This would allow for the creation of probes that can be used in activity-based protein profiling (ABPP) experiments. In such an experiment, the probe would bind to its target protein, and upon photoactivation or a click reaction, form a permanent covalent bond. This enables the identification and isolation of the target protein, providing valuable insights into the probe's mechanism of action and the biology of the system under investigation.

Exploration of New Synthetic Methodologies for Complex this compound Derivatives

The ability to synthesize a diverse range of derivatives is crucial for exploring the full potential of the this compound scaffold. While classical isoquinoline syntheses like the Bischler-Napieralski or Pictet-Spengler reactions are well-established, modern organic chemistry offers new and more efficient ways to create complex molecules.

Recent research has focused on transition-metal-catalyzed cross-coupling reactions to functionalize halogenated heterocyclic cores. acs.org For this compound, reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings could be employed to selectively replace one or both chlorine atoms with a wide variety of substituents (e.g., aryl, amino, or alkynyl groups). This would allow for the systematic exploration of the structure-activity relationship (SAR) of its derivatives.

Moreover, direct C-H activation is an emerging and powerful tool for modifying heterocyclic compounds. rsc.org Developing C-H activation methods specific to the this compound core would enable the introduction of functional groups at other positions on the ring system, providing access to novel chemical space that is difficult to reach with traditional methods. One-pot tandem reactions, such as those used to create complex pyrazolo[5,1-a]isoquinolines, could also be adapted to build intricate fused-ring systems onto the this compound framework. nih.gov

| Synthetic Method | Potential Application to this compound |

| Suzuki Coupling | Introduction of aryl or heteroaryl groups at positions 6 and/or 8. |

| Buchwald-Hartwig Amination | Introduction of substituted amine groups at positions 6 and/or 8. |

| C-H Activation | Functionalization of other positions on the isoquinoline ring (e.g., 1, 3, 4, 5, or 7). rsc.org |

| Tandem Cycloaddition | Construction of novel polycyclic systems fused to the isoquinoline core. nih.gov |

Advanced Computational Approaches for Structure-Based Design and Lead Optimization

Computational chemistry and molecular modeling are indispensable tools in modern chemical research. For this compound, these approaches can provide deep insights into its properties and guide the design of new derivatives with desired functions.

Structure-based drug design (SBDD) relies heavily on computational methods. nih.gov If this compound is identified as a binder to a target protein with a known crystal structure, molecular docking simulations can predict its binding pose and affinity. These simulations can reveal key interactions, such as the role of the chlorine atoms in halogen bonding, and help prioritize which derivatives to synthesize.

Beyond simple docking, more advanced techniques like molecular dynamics (MD) simulations can be used to study the dynamic behavior of the this compound-protein complex over time, providing a more accurate assessment of binding stability. Furthermore, quantum mechanical methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of this compound and its derivatives. nih.gov This information is valuable for understanding its reactivity, metabolic stability, and the nature of its interactions with biological targets. nih.gov

Potential for this compound in Agrochemical Research (Non-Application Specific)

The search for new and effective agrochemicals is a continuous effort to ensure food security. Isoquinoline alkaloids and their derivatives have demonstrated a range of biological activities relevant to agriculture, including insecticidal and antifungal properties. nih.govnih.gov This suggests that the this compound scaffold could serve as a valuable starting point for the discovery of new crop protection agents.

The introduction of halogen atoms is a common strategy in the design of modern pesticides. researchgate.netnih.gov Halogenation can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for its efficacy and persistence in an agricultural setting. researchgate.net Research on other halogenated isoquinoline derivatives has shown that chlorinated compounds can exhibit potent antifungal activity. nih.gov

The two chlorine atoms in this compound could enhance its potential as an agrochemical scaffold. By serving as stable anchoring points, they allow for the systematic exploration of other substitutions on the isoquinoline ring to optimize for potency against specific pests or pathogens while minimizing off-target effects. The structural rigidity and defined substitution pattern of this compound make it an excellent platform for building structure-activity relationship (SAR) models to guide the development of the next generation of agrochemicals.

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research and drug discovery. researchgate.net These powerful computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the reach of traditional methods. For a scaffold like this compound, AI and ML can accelerate research and development in several ways.

One key application is in the prediction of biological activity and properties. By training ML models on large databases of chemical structures and their associated activities, it is possible to predict the potential biological targets of this compound derivatives before they are even synthesized. Similarly, ML models can predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to prioritize which compounds are most likely to have favorable drug-like characteristics. researchgate.net

AI can also be used to optimize synthetic routes. By analyzing known chemical reactions, ML algorithms can predict the outcome of a proposed reaction or even suggest novel synthetic pathways to create complex this compound derivatives more efficiently. As large libraries of virtual this compound derivatives are designed and their properties predicted, AI can help navigate this vast chemical space to identify the most promising candidates for synthesis and testing, saving significant time and resources.

| AI/ML Application | Relevance to this compound Research |

| QSAR Modeling | Predict biological activity based on chemical structure. |

| ADMET Prediction | Forecast drug-like properties and potential toxicity. researchgate.net |

| Target Identification | Identify potential protein targets by analyzing large biological datasets. mdpi.com |

| Synthetic Route Optimization | Predict reaction outcomes and suggest efficient synthetic pathways. |

| Generative Models | Design novel this compound derivatives with desired properties. |

Q & A

Q. What are the optimal synthetic routes for 6,8-dichloroisoquinoline, and how can purity be validated?

Methodological Answer: The synthesis of this compound typically involves chlorination of isoquinoline precursors under controlled conditions. For example, regioselective chlorination can be achieved using phosphorus oxychloride (POCl₃) with catalytic dimethylformamide (DMF) at reflux temperatures. Purity validation requires a combination of analytical techniques:

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular mass.

- ¹H/¹³C NMR to verify substitution patterns (e.g., absence of proton signals at positions 6 and 8).

- X-ray crystallography (if crystalline derivatives are obtained) to resolve ambiguities in regiochemistry .

- NIST Chemistry WebBook data can cross-reference spectral libraries for validation .

Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?

Methodological Answer:

- NMR Spectroscopy : Use deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as solvents. The absence of aromatic protons at positions 6 and 8 confirms successful dichlorination.

- FT-IR : Look for C-Cl stretching vibrations at 550–850 cm⁻¹.

- UV-Vis : Monitor π→π* transitions in the 250–300 nm range to assess electronic effects of chlorine substituents.

- Single-Crystal X-ray Diffraction : Resolves structural ambiguities, as demonstrated in studies of analogous 3-chloro-1-arylisoquinolines .

Advanced Research Questions

Q. How can regioselective substitution at the 6- vs. 8-position be controlled in this compound derivatives?

Methodological Answer: Regioselectivity depends on reaction conditions and catalysts:

- Palladium Catalysis : Pd(PPh₃)₄ selectively promotes coupling at the 1-position in 1,3-dichloroisoquinoline analogs, suggesting steric and electronic factors dominate reactivity. Similar principles could guide functionalization of this compound .

- Temperature and Solvent Effects : Lower temperatures (0–25°C) favor kinetic control, while higher temperatures (80–100°C) may shift selectivity. Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilic substitution rates at electron-deficient positions .

- Directing Groups : Introducing temporary substituents (e.g., methoxy groups) could bias reactivity toward specific chlorine atoms, followed by deprotection .

Q. What computational models predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) of C-Cl bonds to identify the most labile site. For example, in 1,3-dichloroisoquinoline, the 3-position is more reactive due to resonance stabilization of the transition state .

- Molecular Dynamics (MD) Simulations : Model solvent and catalyst interactions to predict regioselectivity in Suzuki-Miyaura couplings.

- Machine Learning (ML) : Train models on existing isoquinoline reaction datasets (e.g., yield, solvent, catalyst) to optimize conditions for new derivatives .

Q. How can contradictions in reported reaction yields for this compound derivatives be resolved?

Methodological Answer:

- Reproducibility Protocols : Standardize reaction conditions (e.g., catalyst loading, solvent purity, inert atmosphere) across labs.

- Statistical Analysis : Use triplicate experiments with error bars to assess variability. Apply ANOVA or t-tests to compare yields under different conditions .

- Side-Reaction Profiling : Monitor byproducts via LC-MS to identify competing pathways (e.g., dehalogenation or polymerization, as observed in 1-chloroisoquinoline oxidations) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in the catalytic activity of Pd complexes in this compound functionalization?

Methodological Answer:

- Controlled Variable Testing : Systematically vary parameters (e.g., ligand type, Pd:ligand ratio, base strength). For example, bulky ligands (e.g., P(t-Bu)₃) may suppress undesired β-hydride elimination.

- In Situ Characterization : Use techniques like X-ray absorption spectroscopy (XAS) to monitor catalyst speciation during reactions.

- Cross-Validation : Compare results with analogous systems (e.g., 1,3-dichloroisoquinoline coupling reactions) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.